![molecular formula C51H104N4O2 B14440302 N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} CAS No. 79692-26-5](/img/no-structure.png)
N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}: is a complex organic compound known for its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} typically involves the reaction of nonane-1,9-diamine with N-[3-(dimethylamino)propyl]hexadecanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography or recrystallization is common to achieve the desired quality.
化学反応の分析
Types of Reactions: N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or amines.
科学的研究の応用
Chemistry: In chemistry, N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is used as a reagent in organic synthesis, particularly in the formation of complex amides and amines
Biology: The compound has been studied for its potential biological activities, including its role as a surfactant and its ability to interact with biological membranes. It may also be used in the development of drug delivery systems due to its amphiphilic nature.
Medicine: In medicine, the compound’s ability to form stable complexes with various drugs makes it a candidate for use in drug formulation and delivery. Its potential as a therapeutic agent is also being explored, particularly in the treatment of certain diseases where modulation of membrane properties is beneficial.
Industry: Industrially, N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is used in the formulation of lubricants, emulsifiers, and other specialty chemicals. Its unique properties make it suitable for use in various applications, including cosmetics, coatings, and adhesives.
作用機序
The mechanism of action of N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} involves its interaction with molecular targets such as cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.
類似化合物との比較
Similar Compounds:
N,N’-(Nonane-1,9-diyl)bis(2-hydroxybenzamide): Similar in structure but contains hydroxyl groups instead of dimethylamino groups.
N,N’-(Nonane-1,9-diyl)bis(3-aminopropyl)hexadecanamide): Contains aminopropyl groups instead of dimethylamino groups.
Uniqueness: N,N’-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide} is unique due to its specific combination of long alkyl chains and dimethylamino groups. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
特性
| 79692-26-5 | |
分子式 |
C51H104N4O2 |
分子量 |
805.4 g/mol |
IUPAC名 |
N-[3-(dimethylamino)propyl]-N-[9-[3-(dimethylamino)propyl-hexadecanoylamino]nonyl]hexadecanamide |
InChI |
InChI=1S/C51H104N4O2/c1-7-9-11-13-15-17-19-21-23-25-28-32-36-42-50(56)54(48-40-44-52(3)4)46-38-34-30-27-31-35-39-47-55(49-41-45-53(5)6)51(57)43-37-33-29-26-24-22-20-18-16-14-12-10-8-2/h7-49H2,1-6H3 |
InChIキー |
CEWHMUZULRBIEZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)N(CCCCCCCCCN(CCCN(C)C)C(=O)CCCCCCCCCCCCCCC)CCCN(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


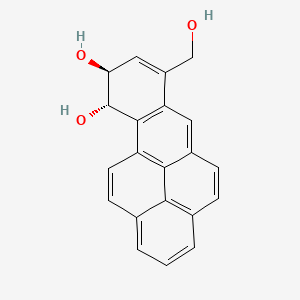

![N-tert-Butyl-4-methyl-N-[(4-methylbenzoyl)oxy]benzamide](/img/structure/B14440236.png)

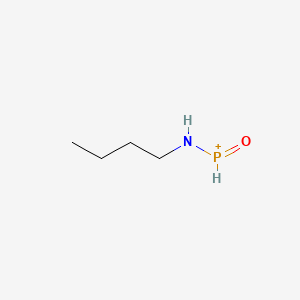
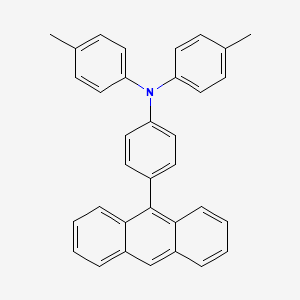
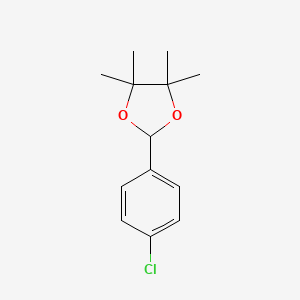
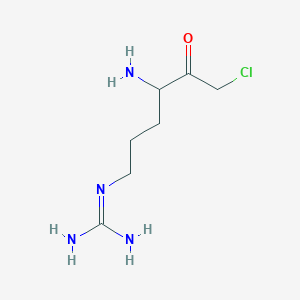
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
